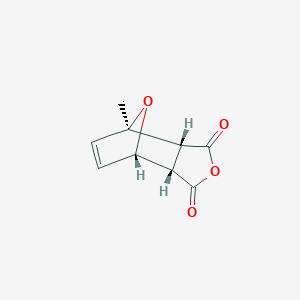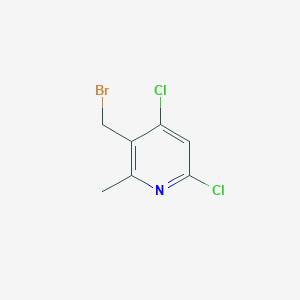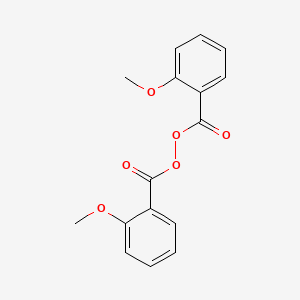
7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde is a chemical compound belonging to the naphthyridine family This compound features a fused pyridine and pyrimidine ring system, which is substituted with an ethyl group at the 7-position and a formyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of appropriate starting materials, such as 2-aminopyridine derivatives, with ethyl acetoacetate under acidic conditions.
Oxidation Reactions: Another approach involves the oxidation of the corresponding naphthyridine derivative to introduce the formyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde may involve large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids or esters.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols and amines.
Substitution Products: Heterocyclic compounds with different substituents.
Applications De Recherche Scientifique
7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound's unique chemical properties make it useful in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but they often include interactions with DNA, proteins, or other cellular components.
Comparaison Avec Des Composés Similaires
Oxolinic Acid: A related compound with antimicrobial properties.
Naphthyridine Derivatives: Other derivatives within the naphthyridine family, which may have similar or distinct biological activities.
Uniqueness: 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in various chemical reactions and biological interactions that are not observed with other similar compounds.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-2-8-4-9-10(13-11(8)15)3-7(6-14)5-12-9/h3-6H,2H2,1H3,(H,13,15) |
Clé InChI |
WWJOUUHTCMZGFX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C(C=N2)C=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15331181.png)

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)


![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)
